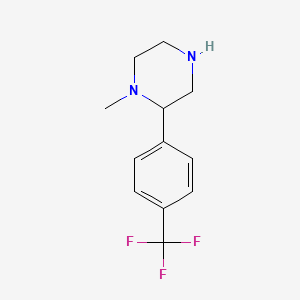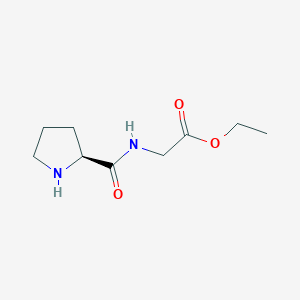
Ethyl (s)-prolylglycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (s)-prolylglycinate is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group attached to the (s)-prolylglycine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (s)-prolylglycinate typically involves the esterification of (s)-prolylglycine. One common method is the Fischer esterification, where (s)-prolylglycine is reacted with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Another method involves the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. This method is often preferred for its mild reaction conditions and higher yields.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to consistent product quality and higher efficiency. The use of biocatalysts, such as lipases, has also been explored for the enzymatic esterification of (s)-prolylglycine, offering a greener and more sustainable approach to synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (s)-prolylglycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives. For example, reaction with ammonia can yield the corresponding amide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia in ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide derivatives.
Applications De Recherche Scientifique
Ethyl (s)-prolylglycinate has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in modulating biological pathways and enzyme activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals due to its chiral nature.
Mécanisme D'action
The mechanism of action of ethyl (s)-prolylglycinate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways. Its chiral nature allows for selective binding to target sites, enhancing its efficacy and specificity.
Comparaison Avec Des Composés Similaires
Ethyl (s)-prolylglycinate can be compared with other amino acid derivatives such as:
Ethyl (s)-proline: Similar in structure but lacks the glycine moiety.
Ethyl (s)-glycinate: Contains the glycine moiety but lacks the proline ring.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.
The uniqueness of this compound lies in its combined structural features of both proline and glycine, making it a versatile compound for various applications.
Would you like more detailed information on any specific section?
Propriétés
Formule moléculaire |
C9H16N2O3 |
|---|---|
Poids moléculaire |
200.23 g/mol |
Nom IUPAC |
ethyl 2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetate |
InChI |
InChI=1S/C9H16N2O3/c1-2-14-8(12)6-11-9(13)7-4-3-5-10-7/h7,10H,2-6H2,1H3,(H,11,13)/t7-/m0/s1 |
Clé InChI |
VCZUDFJMKMAEGR-ZETCQYMHSA-N |
SMILES isomérique |
CCOC(=O)CNC(=O)[C@@H]1CCCN1 |
SMILES canonique |
CCOC(=O)CNC(=O)C1CCCN1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic acid](/img/structure/B13519791.png)
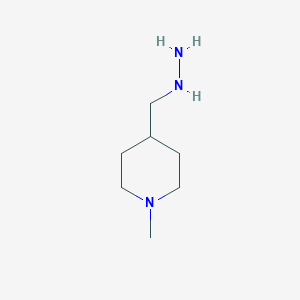
![2-[(6-Nitroquinolin-2-yl)amino]propanoic acid](/img/structure/B13519799.png)
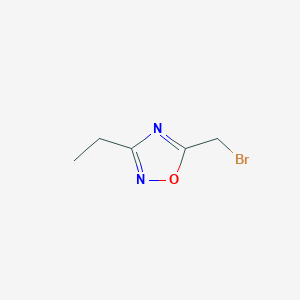
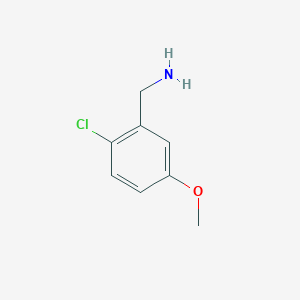
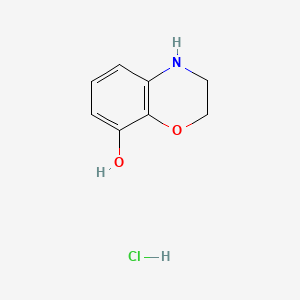


![[4-(Difluoromethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methanol hydrochloride](/img/structure/B13519834.png)
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-2-ynoic acid](/img/structure/B13519838.png)

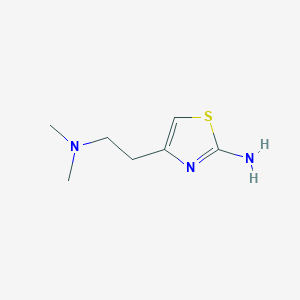
![1-[3-(1,1-difluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B13519853.png)
